3-Nitro-2-phenylbenzoic acid

概要

説明

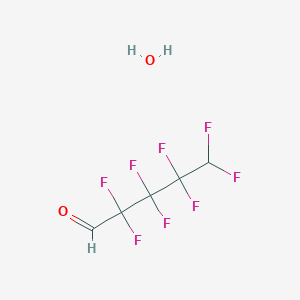

3-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a derivative of benzoic acid, which is a compound widely used in the food industry as a preservative . The nitro group (NO2) and phenyl group (C6H5) attached to the benzoic acid molecule make this compound a potentially interesting compound for various chemical reactions and applications .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) .科学的研究の応用

Polymorphism and Pharmaceutical Formulation

3-Nitro-2-phenylbenzoic acid and its derivatives show potential in pharmaceutical formulations due to their polymorphic properties. For instance, NCX4016, a derivative of acetylsalicylic acid, exhibits improved anti-inflammatory, analgesic, and antithrombotic activity. Polymorphic screening of this compound revealed two forms, offering insights into its crystal structure and intrinsic dissolution rates, crucial for drug formulation and bioavailability (Foppoli et al., 2004).

Luminescence Sensitization in Chemistry

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to this compound, are studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These compounds, showing promise in various applications including imaging and sensing, are characterized by their luminescence properties and stability constants (Viswanathan & Bettencourt-Dias, 2006).

Antitumor and Antimicrobial Potential

Derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial properties. For instance, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have shown selective cytotoxicity against cancer cell lines, indicating the potential of nitrobenzoic acid derivatives in cancer therapy. The introduction of chloro substituents or nitro groups to these molecules has been associated with high cytotoxicity and selectivity to tumor cells, as well as moderate antimicrobial activity (Popiołek et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Nitro-substituted compounds like this compound have shown potential in the inhibition of xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is crucial in the management of conditions like hyperuricemia and gout. Studies on compounds such as 3-Phenylcoumarins and 2-phenylbenzofurans, with structural similarities to this compound, provide insights into the synthesis and biological activity against XO, offering a path for the development of non-purinergic derivatives for inflammatory suppression (Era et al., 2020).

作用機序

Target of Action

It’s worth noting that nitrobenzene compounds often interact with various enzymes and receptors in the body .

Mode of Action

Nitrobenzene compounds are known to undergo reduction reactions, transforming into different intermediates . These intermediates can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in various biochemical reactions, including redox reactions .

Result of Action

Nitrobenzene compounds are known to have various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-phenylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .

生化学分析

Biochemical Properties

It is known that nitro compounds, like 3-Nitro-2-phenylbenzoic acid, are important classes of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

Related compounds, such as 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB), have been shown to stimulate cellular ATP release through exocytosis of ATP-enriched vesicles . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

Nitro compounds are known to inhibit one or more steps in the metabolism of arachidonic acid (AA) . This could potentially provide insights into the molecular mechanism of this compound.

Metabolic Pathways

Phenolic compounds, which include nitro compounds, are mainly biosynthesized by the shikimic acid pathway in advanced plants .

特性

IUPAC Name |

3-nitro-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVYXCSHRKEUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)